molecular formula C17H14BrNO2 B15334170 Methyl 1-Benzyl-5-bromo-1H-indole-3-carboxylate CAS No. 163083-67-8

Methyl 1-Benzyl-5-bromo-1H-indole-3-carboxylate

Cat. No.: B15334170
CAS No.: 163083-67-8
M. Wt: 344.2 g/mol
InChI Key: MCAHXBVJTQFWEO-UHFFFAOYSA-N
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Description

Methyl 1-Benzyl-5-bromo-1H-indole-3-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating 1-Benzyl-1H-indole-3-carboxylate using bromine in the presence of a suitable catalyst.

  • Benzyl Protection: The benzyl group can be introduced through a benzyl protection reaction, where the indole core is reacted with benzyl chloride in the presence of a base.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Nucleophiles like sodium iodide (NaI) in acetone

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives

  • Reduction: Reduced indole derivatives

  • Substitution: Various substituted indole derivatives

Scientific Research Applications

Methyl 1-Benzyl-5-bromo-1H-indole-3-carboxylate is used in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex indole derivatives.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.

  • Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 1-Benzyl-5-bromo-1H-indole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes such as cell signaling and gene expression.

Comparison with Similar Compounds

  • Methyl 1-Benzyl-1H-indole-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

  • Methyl 1-Benzyl-5-chloro-1H-indole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties.

  • Methyl 1-Benzyl-5-iodo-1H-indole-3-carboxylate: Contains an iodine atom, which can influence its reactivity and applications.

Uniqueness: Methyl 1-Benzyl-5-bromo-1H-indole-3-carboxylate is unique due to the presence of the bromine atom, which provides specific reactivity and potential biological activities not seen in its chloro or iodo counterparts.

Properties

CAS No.

163083-67-8

Molecular Formula

C17H14BrNO2

Molecular Weight

344.2 g/mol

IUPAC Name

methyl 1-benzyl-5-bromoindole-3-carboxylate

InChI

InChI=1S/C17H14BrNO2/c1-21-17(20)15-11-19(10-12-5-3-2-4-6-12)16-8-7-13(18)9-14(15)16/h2-9,11H,10H2,1H3

InChI Key

MCAHXBVJTQFWEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=C1C=C(C=C2)Br)CC3=CC=CC=C3

Origin of Product

United States

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